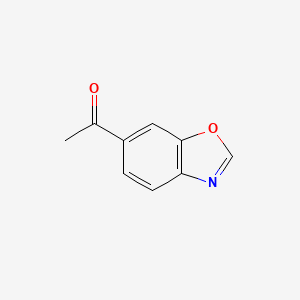
1-(6-Benzoxazolyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Benzoxazolyl)ethanone is a heterocyclic aromatic compound characterized by a benzoxazole ring fused to an ethanone moiety. This compound is of significant interest due to its diverse applications in medicinal chemistry, materials science, and synthetic organic chemistry .
準備方法
Synthetic Routes and Reaction Conditions: 1-(6-Benzoxazolyl)ethanone can be synthesized through various methods. One common approach involves the reaction of 2-aminophenol with acetic anhydride under acidic conditions to form the benzoxazole ring, followed by acetylation to introduce the ethanone group . Another method involves the use of ortho-phenylenediamine and chloroacetic acid in the presence of hydrochloric acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification through column chromatography .
化学反応の分析
Types of Reactions: 1-(6-Benzoxazolyl)ethanone undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like sodium borohydride can convert the ethanone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated benzoxazole derivatives.
科学的研究の応用
1-(6-Benzoxazolyl)ethanone has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-(6-Benzoxazolyl)ethanone involves its interaction with various molecular targets. The benzoxazole ring can engage in π-π stacking interactions with biological molecules, while the ethanone group can act as an electrophilic center, facilitating covalent bonding with nucleophilic sites on enzymes and receptors . These interactions can modulate metabolic pathways and cellular processes, leading to the compound’s observed biological effects .
類似化合物との比較
Benzoxazole: Shares the benzoxazole ring but lacks the ethanone group.
2-Aminophenol: A precursor in the synthesis of benzoxazole derivatives.
Acetophenone: Contains the ethanone group but lacks the benzoxazole ring.
Uniqueness: 1-(6-Benzoxazolyl)ethanone is unique due to the presence of both the benzoxazole ring and the ethanone group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research and industrial applications .
特性
分子式 |
C9H7NO2 |
|---|---|
分子量 |
161.16 g/mol |
IUPAC名 |
1-(1,3-benzoxazol-6-yl)ethanone |
InChI |
InChI=1S/C9H7NO2/c1-6(11)7-2-3-8-9(4-7)12-5-10-8/h2-5H,1H3 |
InChIキー |
PHALZDIMDMGLMZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC2=C(C=C1)N=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


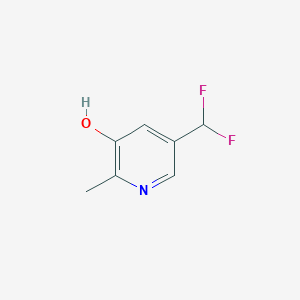
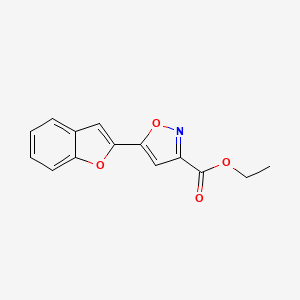
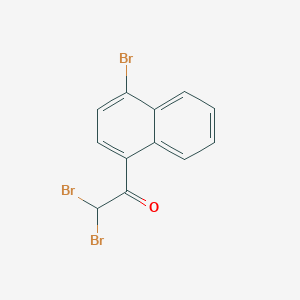
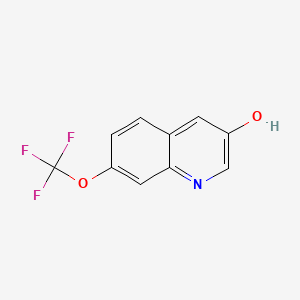
![5-Oxo-5,6-dihydrobenzo[c][2,6]naphthyridine-8-carboxylic acid](/img/structure/B13693204.png)
![3-[3-Bromo-5-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13693206.png)
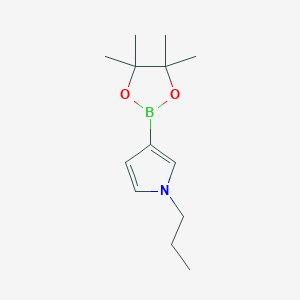
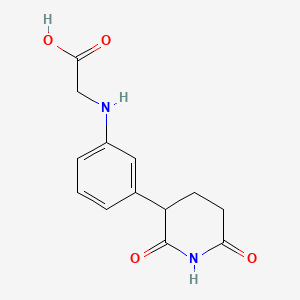
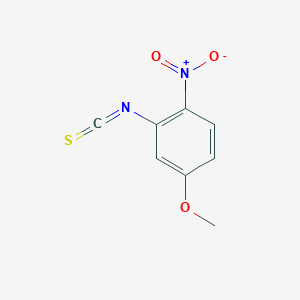
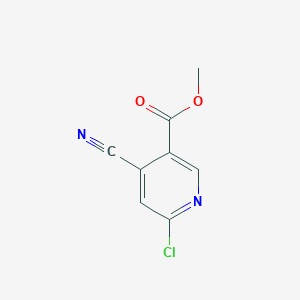
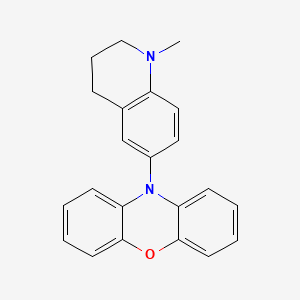
![4-bromofuro[3,2-f][1]benzofuran-8-ol](/img/structure/B13693258.png)
![2,2-difluoro-8-(2-fluorophenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13693260.png)
![2,2,2-Trifluoro-N-[4-(trifluoromethyl)phenyl]acetimidoyl Chloride](/img/structure/B13693271.png)
